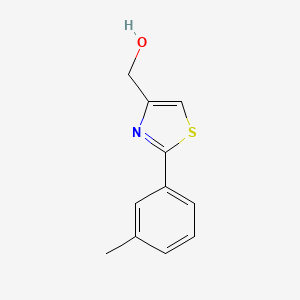

(2-(m-Tolyl)thiazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8-3-2-4-9(5-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACUTVLREYDBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586186 | |

| Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93476-40-5 | |

| Record name | [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Development of Thiazole Chemistry in Research

The journey of thiazole (B1198619) chemistry dates back to the late 19th century and has been marked by steady advancements. eurekaselect.comnumberanalytics.com The pioneering work of Hantzsch and Hofmann laid the fundamental groundwork for the synthesis and understanding of the thiazole ring. eurekaselect.comresearchgate.net This initial research paved the way for subsequent significant contributions, notably from Bogert and his colleagues, who greatly expanded the field. eurekaselect.com A pivotal moment in the historical trajectory of thiazole chemistry was the discovery of its role in cyanine (B1664457) dyes by Mills, which found practical application as photographic sensitizers. eurekaselect.com The synthetic utility of thiazole derivatives, including their reduced and fused forms like benzothiazole, has grown substantially due to their applications in various industrial and pharmaceutical contexts. eurekaselect.com

Significance of Heterocyclic Scaffolds in Molecular Design

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon, are of paramount importance in molecular design. mdpi.comnih.gov These scaffolds are ubiquitous in biologically active molecules, with statistics indicating that over 85% of all such chemical entities contain a heterocycle. nih.gov Their structural diversity and versatility make them highly attractive building blocks in the design of new molecules. mdpi.com

The inclusion of heteroatoms like nitrogen, sulfur, and oxygen allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This modulation is a critical tool for optimizing the characteristics of a compound for a specific application. nih.gov The advancement of synthetic methodologies, including metal-catalyzed cross-coupling reactions, has further fueled the exploration of heterocyclic scaffolds by providing rapid access to a wide array of functionalized structures. nih.gov Consequently, heterocycles are instrumental in expanding the available chemical space for scientific discovery. nih.gov

Overview of Thiazole Derivatives in Academic Investigations

Thiazole (B1198619), a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a privileged scaffold in academic and industrial research. numberanalytics.comfabad.org.tr Its aromatic nature, resulting from the delocalization of pi-electrons, contributes to its stability. numberanalytics.comwikipedia.org The thiazole ring is found in a variety of natural products, including vitamin B1 (thiamine), and in numerous synthetic compounds with a broad spectrum of applications. wikipedia.org

In academic investigations, thiazole derivatives are extensively studied for their diverse chemical reactivity and potential applications. analis.com.mynih.gov Researchers have explored their use in the development of new materials, such as conductive polymers and components for organic light-emitting diodes (OLEDs). numberanalytics.com Furthermore, the ability of thiazole derivatives to act as corrosion inhibitors for metals is another area of active research. numberanalytics.com The versatility of the thiazole ring allows for substitution at various positions, enabling the synthesis of large libraries of compounds for screening in different scientific domains. analis.com.my

Research Rationale for Investigating Novel Thiazolylmethanol Derivatives, Specifically 2 M Tolyl Thiazol 4 Yl Methanol

Retrosynthetic Analysis of the this compound Core Structure

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnection can be made at the C-N and C-S bonds of the thiazole ring, which is characteristic of the widely employed Hantzsch thiazole synthesis. This approach identifies 3-methylbenzothioamide and a suitable 3-halo-1-hydroxypropan-2-one equivalent as key precursors.

Alternatively, the bond between the m-tolyl group and the thiazole ring can be disconnected. This suggests a cross-coupling strategy, where a pre-functionalized thiazole-4-methanol derivative is coupled with an m-tolyl-containing reagent. Another viable disconnection is at the hydroxymethyl group at the C4 position, which could be introduced by reduction of a corresponding carboxylic acid or ester, or by hydrolysis of a halomethyl group.

Exploration of Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established and modern synthetic methodologies. The classical Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring. synarchive.com

A plausible and commonly employed route involves the reaction of 3-methylbenzothioamide with a 1,3-dihaloacetone, followed by subsequent functional group transformations. For instance, reaction with 1,3-dichloroacetone (B141476) would yield 4-(chloromethyl)-2-(m-tolyl)thiazole. The subsequent hydrolysis of the chloromethyl group, for instance by refluxing in the presence of sulfuric acid and water, would then furnish the desired this compound. organic-chemistry.orgchemicalbook.com

More contemporary approaches might involve one-pot, multi-component reactions that enhance efficiency and reduce reaction times. mdpi.comresearchgate.net These methods often utilize greener reaction conditions, such as the use of ultrasound or microwave irradiation. mdpi.comnih.gov

A general synthetic scheme based on the Hantzsch reaction is depicted below:

Scheme 1: General Synthesis of this compound via Hantzsch ReactionStep 1: Synthesis of 4-(chloromethyl)-2-(m-tolyl)thiazole

3-Methylbenzothioamide + 1,3-Dichloroacetone → 4-(Chloromethyl)-2-(m-tolyl)thiazole

Step 2: Hydrolysis to this compound

4-(Chloromethyl)-2-(m-tolyl)thiazole + H₂O/H₂SO₄ (reflux) → this compound

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. Key parameters for optimization include temperature, reaction time, and the choice of solvent and catalyst.

For the initial condensation reaction, various solvents can be screened, including ethanol (B145695), methanol, 1-butanol, and acetonitrile (B52724). mdpi.comnih.gov The choice of solvent can affect the solubility of the reactants and the reaction rate. The temperature is also a critical factor, with many Hantzsch reactions being performed at reflux. nih.gov Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields in significantly shorter reaction times. nih.gov

The hydrolysis of the 4-(chloromethyl) intermediate is typically conducted under acidic conditions, with sulfuric acid being a common choice. organic-chemistry.org Optimization of the acid concentration and reaction time is crucial to ensure complete conversion while minimizing potential side reactions. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). organic-chemistry.org

| Parameter | Condition | Effect on Yield/Purity |

| Solvent (Hantzsch) | Ethanol, Methanol, 1-Butanol, Acetonitrile | Affects solubility and reaction rate. mdpi.comnih.gov |

| Temperature (Hantzsch) | Room Temperature to Reflux | Higher temperatures generally increase reaction rate. nih.gov |

| Catalyst (Hantzsch) | None (classical), Silica supported tungstosilicic acid | Catalysts can improve yields and promote greener conditions. mdpi.com |

| Reaction Time (Hantzsch) | Minutes (Microwave) to Hours (Conventional) | Shorter times are achievable with microwave irradiation. nih.gov |

| Hydrolysis Conditions | H₂SO₄/H₂O, Reflux | Acid concentration and time are key for complete conversion. organic-chemistry.org |

Investigation of Catalyst Systems and Solvent Effects

The use of catalysts can significantly enhance the Hantzsch thiazole synthesis. While the classical approach often proceeds without a catalyst, modern variations employ various catalytic systems to improve efficiency and sustainability. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in one-pot, multi-component syntheses of thiazole derivatives, offering good to excellent yields under conventional heating or ultrasonic irradiation. mdpi.com

Solvent choice plays a pivotal role in the outcome of the synthesis. Polar protic solvents like ethanol and methanol are commonly used as they facilitate the dissolution of the reactants. mdpi.comnih.gov However, solvent-free conditions, often in combination with grinding or microwave irradiation, have been shown to be effective and environmentally benign alternatives. organic-chemistry.orgresearchgate.net The use of greener solvents like water or solvent mixtures such as ethanol/water has also been explored to reduce the environmental impact of the synthesis. mdpi.com In some cases, the choice of solvent can even influence the regioselectivity of the reaction, particularly when using unsymmetrical reagents. rsc.org

Synthesis of Analogs and Derivatives of this compound

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs and derivatives. Strategic modifications can be made to the m-tolyl moiety and the substituents on the thiazole ring.

Strategic Modifications on the m-Tolyl Moiety

The m-tolyl group provides several opportunities for functionalization, which can be exploited to modulate the physicochemical properties of the molecule.

Halogenation: The aromatic ring can be subjected to electrophilic halogenation (e.g., bromination or chlorination) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The methyl group on the tolyl ring is an ortho-, para-director, meaning that substitution will primarily occur at the positions ortho and para to the methyl group. libretexts.org

Nitration: The m-tolyl ring can be nitrated using a mixture of nitric and sulfuric acid. A ruthenium-catalyzed meta-selective C-H nitration of 2-arylthiazoles has also been reported, which could potentially be applied to introduce a nitro group at a specific position on the tolyl ring. acs.org

Alkylation/Acylation: Friedel-Crafts alkylation or acylation can be employed to introduce further alkyl or acyl groups onto the aromatic ring, although this may require careful control to avoid polysubstitution.

| Modification | Reagents and Conditions | Potential Products |

| Bromination | N-Bromosuccinimide (NBS), CCl₄, reflux | Bromo-substituted m-tolyl derivatives |

| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN, reflux | Chloro-substituted m-tolyl derivatives |

| Nitration | HNO₃/H₂SO₄, 0 °C to rt | Nitro-substituted m-tolyl derivatives |

| Ru-catalyzed Nitration | Cu(NO₃)₂·3H₂O, [Ru(p-cymene)Cl₂]₂, AgSbF₆ | Meta-nitrated tolyl derivatives acs.org |

Variations at the Thiazole Ring Substituents

The thiazole ring itself offers positions for further functionalization, primarily at the C5-position.

Electrophilic Substitution at C5: The C5 position of the thiazole ring is susceptible to electrophilic substitution. chemicalbook.com For example, halogenation can be achieved using various halogenating agents. Direct arylation of the C5 position of thiazole derivatives has also been reported using palladium catalysis, allowing for the introduction of various aryl groups. acs.org

Modification of the Hydroxymethyl Group: The primary alcohol at the C4-position can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. It can also be converted to other functional groups, such as ethers or esters, through reactions with alkyl halides or acyl chlorides, respectively.

| Modification | Reagents and Conditions | Potential Products |

| C5-Halogenation | N-Halosuccinimide (NXS) | 5-Halo-(2-(m-tolyl)thiazol-4-yl)methanol |

| C5-Arylation | Aryl bromide, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | 5-Aryl-(2-(m-tolyl)thiazol-4-yl)methanol acs.org |

| Oxidation of Alcohol | PCC, MnO₂, etc. | 2-(m-Tolyl)thiazole-4-carbaldehyde or -carboxylic acid |

| Etherification | Alkyl halide, NaH | 4-(Alkoxymethyl)-2-(m-tolyl)thiazole |

| Esterification | Acyl chloride, pyridine (B92270) | (2-(m-Tolyl)thiazol-4-yl)methyl ester |

Oxidation to Aldehyde

The controlled oxidation of the primary alcohol in this compound to the corresponding aldehyde, 2-(m-Tolyl)thiazole-4-carbaldehyde, represents a valuable synthetic transformation. This aldehyde can serve as a crucial intermediate for further modifications, such as the formation of imines, oximes, and other carbon-carbon bond-forming reactions. A well-established method for this oxidation involves the use of manganese(IV) oxide (MnO₂).

A study on the synthesis of the positional isomer, (2-p-Tolyl-thiazol-4-yl)methanol, demonstrated its efficient oxidation to 2-p-tolylthiazole-4-carbaldehyde using MnO₂ in chloroform (B151607) at room temperature. organic-chemistry.org This method is highly likely to be applicable to the m-tolyl isomer due to the similar electronic and steric environment of the methanol group. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable solvent like chloroform or dichloromethane. The mild nature of this reagent is advantageous as it selectively oxidizes the primary alcohol without affecting the thiazole or the tolyl moiety.

Table 1: Oxidation of (2-Arylthiazol-4-yl)methanol

| Starting Material | Reagent | Solvent | Product | Yield (%) | Reference |

| (2-p-Tolyl-thiazol-4-yl)methanol | MnO₂ | Chloroform | 2-p-Tolylthiazole-4-carbaldehyde | 70 | organic-chemistry.org |

This transformation provides a gateway to a wide array of derivatives. The resulting aldehyde can undergo various condensation reactions, for instance, with hydrazines to form hydrazones, which are themselves a class of compounds with significant chemical and potential biological interest.

Esterification

One common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net This is a reversible reaction, and to drive the equilibrium towards the ester product, the water formed is typically removed, or an excess of the alcohol or carboxylic acid is used.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. researchgate.net These reactions are generally faster and irreversible. For instance, reacting this compound with an acyl chloride in the presence of a non-nucleophilic base like pyridine would be expected to yield the corresponding ester efficiently.

Table 2: Plausible Esterification Reactions of this compound

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | R-COOH | H₂SO₄ (catalytic) | (2-(m-Tolyl)thiazol-4-yl)methyl R-carboxylate |

| This compound | R-COCl | Pyridine | (2-(m-Tolyl)thiazol-4-yl)methyl R-carboxylate |

| This compound | (R-CO)₂O | Pyridine or DMAP | (2-(m-Tolyl)thiazol-4-yl)methyl R-carboxylate |

Note: R represents a generic alkyl or aryl group.

Etherification

The synthesis of ethers from this compound provides another avenue for structural diversification. The Williamson ether synthesis is a widely used and versatile method for preparing unsymmetrical ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

For this compound, the first step would be its treatment with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This alkoxide can then be reacted with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The use of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions.

Another approach could involve the conversion of the methanol to a better leaving group, such as a tosylate, followed by reaction with an alkoxide. However, the direct conversion of the corresponding 4-(chloromethyl) or 4-(bromomethyl) derivative with an alkoxide would also be a viable route.

Table 3: Plausible Etherification Reaction of this compound

| Step 1 Reactants | Step 2 Reactants | Product |

| This compound + NaH | Resulting alkoxide + R-X (primary alkyl halide) | 4-(alkoxymethyl)-2-(m-tolyl)thiazole |

Note: R represents a generic alkyl group and X represents a halogen.

Development of Novel and Green Chemistry Approaches for this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. For a molecule like this compound, green approaches can be applied to the synthesis of the core thiazole ring.

The Hantzsch thiazole synthesis is the most common method for constructing the thiazole ring. youtube.com Traditionally, this reaction involves the condensation of an α-haloketone with a thioamide, often requiring prolonged reaction times and the use of volatile organic solvents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green tool that can significantly accelerate reaction rates, improve yields, and often reduce the need for solvents. Several studies have reported the successful application of microwave irradiation to the Hantzsch thiazole synthesis. nih.govyoutube.com For the synthesis of the 2-(m-tolyl)thiazole (B1627540) core, this would involve the reaction of a suitable α-haloketone with m-toluamide. The use of microwave heating can dramatically shorten the reaction time from hours to minutes and can sometimes be performed under solvent-free conditions, further enhancing the green credentials of the synthesis.

Table 4: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

| Method | Conditions | Reaction Time | Solvent | Advantages |

| Conventional Heating | Reflux | Hours | Ethanol, Dioxane, etc. | Established method |

| Microwave Irradiation | Elevated temperature and pressure | Minutes | Often solvent-free or in green solvents (e.g., water, ethanol) | Faster reaction, higher yields, reduced waste |

Furthermore, the development of one-pot multicomponent reactions for thiazole synthesis aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.gov While a specific one-pot synthesis for this compound has not been detailed in the literature reviewed, the general strategies of combining starting materials in a single reaction vessel with a suitable catalyst represent a promising area for future research in the green synthesis of this compound and its derivatives. The use of recyclable catalysts and biodegradable solvents would further contribute to the sustainability of the synthetic process.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₁H₁₁NOS. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact mass of the molecular ion is obtained, which can then be compared to the calculated theoretical mass.

In a typical analysis, the compound would be ionized using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecule, [M+H]⁺. The measured exact mass of this ion would be compared to the calculated value for C₁₁H₁₂NOS⁺. The fragmentation patterns of thiazole derivatives in mass spectrometry often involve cleavage of the thiazole ring. nih.govrsc.org Prominent fragments for this compound would likely arise from the loss of the hydroxymethyl group (•CH₂OH) and cleavages within the thiazole ring structure.

Table 1: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 206.0634 |

| [M+Na]⁺ | 228.0453 |

Data is predicted based on the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.

1D NMR (¹H, ¹³C) Spectral Analysis

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the m-tolyl group would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the thiazole ring (H-5) would likely appear as a singlet. The methylene (B1212753) protons of the CH₂OH group would also produce a singlet, while the hydroxyl proton would give a broad singlet that is exchangeable with D₂O. The methyl group on the tolyl ring would appear as a singlet in the upfield region (around δ 2.4 ppm). For comparison, the related compound (2-p-tolylthiazol-4-yl)methanol shows a methyl singlet at 2.4 ppm, a methylene singlet at 4.8 ppm, and aromatic protons between 7.2 and 7.82 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. This compound has 11 carbon atoms, and under normal conditions, 11 distinct signals would be expected. The chemical shifts would be characteristic of the carbon types: the methyl carbon would be upfield, followed by the methylene carbon of the CH₂OH group. The aromatic and thiazole ring carbons would resonate in the downfield region (typically δ 110-170 ppm). Thiazole derivatives often show the C=O carbon (if present) at around 166.7 ppm and other aromatic/heterocyclic carbons between 110.9 and 147.6 ppm. mdpi.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| CH₃ (tolyl) | ~2.4 (s, 3H) | ~21.5 |

| CH₂ (methanol) | ~4.8 (s, 2H) | ~58.0 |

| OH | broad s, 1H | - |

| Thiazole C-H | ~7.3 (s, 1H) | ~115.0 |

| Aromatic C-H | ~7.2-7.9 (m, 4H) | ~125-139 |

| Thiazole C-S | - | ~145.0 |

| Thiazole C=N | - | ~168.0 |

| Aromatic C (quaternary) | - | ~130-140 |

Values are approximate and based on typical ranges for similar thiazole derivatives. chemicalbook.commdpi.com

2D NMR (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons within the m-tolyl ring, helping to decipher their substitution pattern. No correlation would be expected for the singlets of the thiazole proton, the methylene group, and the methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~7.3 ppm would correlate with the carbon signal at ~115.0 ppm, confirming their assignment to the thiazole C5-H5.

The thiazole proton (H-5) and the carbon of the CH₂OH group.

The methylene protons and the C-4 and C-5 carbons of the thiazole ring.

The protons of the tolyl ring and the C-2 carbon of the thiazole ring, confirming the connection point of the two ring systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. chemicalbook.com C-H stretching vibrations of the aromatic and methyl groups are expected in the 3100-2900 cm⁻¹ region. chemicalbook.com The C=N and C=C stretching vibrations of the thiazole and benzene (B151609) rings would appear in the 1650-1450 cm⁻¹ region. chemicalbook.comnih.gov A band corresponding to C-O stretching would be observed around 1150 cm⁻¹. chemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | ~3400-3200 (broad) |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~3000-2850 |

| C=N and C=C Stretch | ~1650-1450 |

| C-O Stretch | ~1150 |

Data based on typical values for similar compounds. chemicalbook.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. Thiazole derivatives typically exhibit absorption maxima in the UV region due to π → π* and n → π* transitions within the conjugated system of the thiazole and aryl rings. researchgate.net For this compound, absorption bands are expected in the range of 250-400 nm. The exact position and intensity of these bands are sensitive to the solvent and the substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group. The structures of numerous complex thiazole derivatives have been confirmed by X-ray crystallography. nih.gov This method would provide the ultimate confirmation of the molecular structure of this compound.

Chromatographic Purity Assessment and Method Development (e.g., HPLC, GC-MS)

The determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients is a critical step in drug development and manufacturing. For this compound and its derivatives, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for ensuring their chemical integrity. These methods allow for the separation, identification, and quantification of the main compound as well as any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of moderately polar to nonpolar compounds like this compound. The development of a robust HPLC method is crucial for routine quality control and stability testing.

Method Development Insights:

A typical HPLC method for a thiazole derivative involves a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic rings in the molecule. researchgate.netresearchgate.net The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. researchgate.netresearchgate.net The choice of organic modifier and its ratio to the aqueous phase is optimized to achieve adequate retention and resolution of the target compound from its impurities. The addition of a small amount of an acid, like trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase and protonating any basic functionalities in the analyte. acs.org

For "this compound," a gradient elution may be employed to ensure the timely elution of both more polar and less polar impurities within a reasonable run time. Detection is commonly performed using a UV detector, set at a wavelength where the thiazole and tolyl chromophores exhibit strong absorbance, typically in the range of 230-280 nm. researchgate.net

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Representative HPLC Purity Data:

The following table illustrates a hypothetical purity analysis of a batch of this compound. The retention time is the characteristic time it takes for the compound to travel through the column to the detector. The peak area is proportional to the concentration of the compound.

| Peak ID | Compound | Retention Time (min) | Area (%) |

| 1 | Process Impurity A | 4.8 | 0.15 |

| 2 | This compound | 9.2 | 99.75 |

| 3 | Process Impurity B | 11.5 | 0.10 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. However, given its structure, it may be amenable to direct GC-MS analysis under appropriate conditions.

Method Development Insights:

In a typical GC-MS analysis, the compound is injected into a heated port, vaporized, and carried by an inert gas (usually helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and interactions with the phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical "fingerprint."

The fragmentation pattern of thiazole derivatives in EI-MS is often characterized by cleavage of the thiazole ring and fragmentation of the substituent groups. For this compound, key fragmentations would be expected to involve the loss of the hydroxyl group, cleavage of the bond between the thiazole ring and the methanol group, and fragmentation of the tolyl group. researchgate.netasianpubs.orgresearchgate.net

Illustrative GC-MS Method Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI), 70 eV |

| MS Scan Range | 40-400 m/z |

Expected Mass Spectral Fragmentation Data:

The table below shows plausible m/z values for the molecular ion and key fragments of this compound that would be observed in a GC-MS analysis.

| m/z | Fragment Identity |

| 205 | [M]+ (Molecular Ion) |

| 188 | [M-OH]+ |

| 174 | [M-CH2OH]+ |

| 114 | [C7H7N]+ (Tolyl-nitrile ion) |

| 91 | [C7H7]+ (Tropylium ion) |

By combining HPLC for quantitative purity assessment and GC-MS for the identification of volatile impurities and structural confirmation, a comprehensive analytical profile of this compound can be established, ensuring its quality and suitability for further use.

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its optimized geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Illustrative DFT Data for this compound:

The following table represents the type of data that would be generated from a DFT study. The values are hypothetical and for illustrative purposes only.

| Parameter | Hypothetical Value (Hartrees) | Hypothetical Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.157 | 4.27 |

This table is for illustrative purposes only. The values are not based on published research.

These calculations would reveal how the electron density is distributed across the molecule, highlighting the electrophilic and nucleophilic sites. For instance, the nitrogen and sulfur atoms of the thiazole ring are expected to be regions of high electron density, influencing the molecule's interaction with biological targets.

This compound possesses several rotatable bonds, particularly between the tolyl and thiazole rings and the methanol group. This flexibility means the molecule can exist in various conformations, each with a different potential energy. Conformational analysis is the systematic study of these different spatial arrangements and their corresponding energies.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles. This process identifies the most stable conformations, known as energy minima, as well as the transition states that separate them. Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it fits into the binding site of a biological receptor. The global minimum energy conformation is the most likely bioactive conformation.

Molecular Docking Simulations with Established Biological Receptors (General Methodologies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

Before a docking simulation can be performed, both the ligand (this compound) and the receptor must be prepared. For the ligand, this involves generating a low-energy 3D conformation, often using the results from the conformational analysis described above. Appropriate protonation states at physiological pH are assigned, and atomic charges are calculated.

For the receptor, a high-resolution 3D structure is required, which is typically obtained from a protein databank. The preparation of the receptor involves removing water molecules, adding hydrogen atoms, and defining the binding site. The binding site is the region of the protein where the ligand is expected to bind, often a cavity or cleft on the protein surface.

Once the ligand and receptor are prepared, a docking algorithm samples a large number of possible orientations of the ligand within the receptor's binding site. Each of these orientations, or "poses," is evaluated by a scoring function. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction.

The output of a docking simulation is a set of ranked poses. Analysis of the top-ranked pose reveals the specific interactions between the ligand and the amino acid residues of the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, the hydroxyl group is a potential hydrogen bond donor and acceptor, while the tolyl and thiazole rings can participate in hydrophobic and aromatic interactions.

Illustrative Molecular Docking Results:

This table illustrates the kind of data generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Illustrative Finding |

| Binding Affinity (kcal/mol) | -7.5 |

| Key Interacting Residues | TYR 88, LEU 121, PHE 210 |

| Types of Interactions | Hydrogen bond with TYR 88 (from -OH group), Pi-Pi stacking with PHE 210 (from tolyl ring) |

This table is for illustrative purposes only. The values and interactions are not based on published research.

Pharmacophore Modeling Based on Structural Features of this compound

A pharmacophore is an abstract description of the essential molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Based on the structure of this compound, a pharmacophore model can be constructed. This model would typically include:

An aromatic ring feature corresponding to the m-tolyl group.

A hydrophobic feature, also from the tolyl group.

A hydrogen bond acceptor feature from the nitrogen atom in the thiazole ring.

A hydrogen bond donor and acceptor feature from the hydroxyl group of the methanol substituent.

This pharmacophore model can then be used as a 3D query to screen large chemical databases for other molecules that possess the same essential features in a similar spatial arrangement. This is a powerful strategy for identifying new compounds that may have similar biological activity.

Illustrative Pharmacophore Model for this compound:

| Feature | Number of Features |

| Aromatic Ring | 1 |

| Hydrophobic Center | 1 |

| Hydrogen Bond Acceptor | 1 |

| Hydrogen Bond Donor | 1 |

This table is for illustrative purposes and represents a simplified pharmacophore model.

Prediction of ADME-Related Molecular Properties

The ADME properties of a drug candidate are critical determinants of its ultimate clinical success. In silico tools provide a rapid and cost-effective means to predict these properties based on the molecule's structure. For this compound, a comprehensive set of ADME-related molecular descriptors has been calculated using computational methods. These descriptors offer insights into the compound's likely behavior within a biological system.

A variety of physicochemical properties are key to understanding a compound's ADME profile. greenstonebio.com These include parameters that govern a molecule's ability to be absorbed, distributed throughout the body, metabolized by enzymes, and subsequently excreted. For instance, Lipinski's rule of five is a widely used guideline to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. acs.org This rule establishes thresholds for molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors.

The predicted ADME-related molecular properties for this compound are summarized in the interactive data table below. These values have been generated using established computational models and provide a foundational understanding of the compound's pharmacokinetic potential without any biological interpretation.

| Property | Predicted Value |

| Molecular Formula | C11H11NOS |

| Molecular Weight | 205.28 g/mol |

| LogP (Lipophilicity) | 2.25 |

| Water Solubility | -2.8 (log mol/L) |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| Number of Hydrogen Bond Acceptors | 3 |

| Number of Hydrogen Bond Donors | 1 |

| Number of Rotatable Bonds | 3 |

| Lipinski's Rule of Five Violations | 0 |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

This data is generated by computational models and is intended for theoretical evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone of computational drug design. swissadme.chexpasy.org The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. acs.org By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can be developed to predict the activity of new, untested molecules. swissadme.ch

The development of a robust QSAR model follows a structured workflow. bmdrc.org This process begins with the curation of a dataset containing a series of molecules with known biological activities. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical representations of various aspects of the molecule's structure, such as its topology, electronic properties, and steric features.

Following the calculation of descriptors, a crucial step is feature selection, where the most relevant descriptors that correlate with the biological activity are identified. bmdrc.org This helps to avoid overfitting and improves the predictive power of the model. Subsequently, a mathematical model is constructed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). acs.orgbmdrc.org

The final and most critical step in the QSAR modeling process is rigorous validation. swissadme.ch This involves assessing the model's ability to accurately predict the activity of compounds that were not used in its development. Common validation techniques include internal validation (e.g., cross-validation) and external validation using an independent test set of molecules.

QSAR models can be broadly categorized based on the dimensionality of the descriptors used. swissadme.ch2D-QSAR models utilize descriptors derived from the two-dimensional representation of the molecule, such as connectivity indices and physicochemical properties. These models are computationally less intensive but may not capture the full three-dimensional nature of molecular interactions.

In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), incorporate the three-dimensional structural information of the molecules. acs.org These approaches calculate steric and electrostatic fields around the molecules and correlate these fields with biological activity, providing a more detailed understanding of the structure-activity relationship.

The application of QSAR modeling frameworks to a compound like this compound would involve synthesizing a series of structural analogs, experimentally determining their biological activity for a specific target, and then developing a QSAR model to guide the design of more potent and selective derivatives. This iterative process of computational modeling and experimental validation is a powerful strategy in modern drug discovery. nih.gov

Medicinal Chemistry and Rational Design Principles Applied to 2 M Tolyl Thiazol 4 Yl Methanol

Scaffold Hopping and Bioisosteric Replacements of (2-(m-Tolyl)thiazol-4-yl)methanol

Scaffold hopping is a computational or experimental strategy in drug design aimed at identifying isofunctional molecular structures with significantly different core skeletons. The goal is to discover novel scaffolds that retain or improve biological activity while offering superior properties, such as enhanced selectivity, better pharmacokinetics, or a novel intellectual property position. For this compound, the central 2,4-disubstituted thiazole (B1198619) ring is the primary scaffold.

Bioisosteric replacement is a related concept that involves substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that retains the same biological activity. These replacements can be classical (involving atoms or groups of similar size and electronic configuration) or non-classical (involving functional groups with different structures but similar biological effects).

Potential Scaffold Hops and Bioisosteric Replacements:

Thiazole Ring Replacements: The thiazole ring can be replaced by other five- or six-membered heterocycles to explore different spatial arrangements and electronic properties. For instance, replacing the thiazole with an oxazole, isoxazole, pyrazole, or even a pyridine (B92270) ring constitutes a scaffold hop. A recent study demonstrated the synthesis of a novel 2H-thiazolo[4,5-d] evitachem.comchemicalbook.comnih.govtriazole system as a building block for scaffold hopping strategies. rsc.org

m-Tolyl Group Modifications: The m-tolyl group can be replaced with various other substituted or unsubstituted aryl or heteroaryl rings. A common bioisosteric replacement for a phenyl ring is a pyridine or thiophene (B33073) ring, which can alter hydrogen bonding capabilities and metabolic stability.

Hydroxymethyl Group Replacements: The primary alcohol of the hydroxymethyl group is a key interaction point, likely acting as a hydrogen bond donor and acceptor. Bioisosteric replacements could include a carboxamide (-CONH2), a small carboxylic acid (-COOH), or a tetrazole ring, which can mimic the acidic proton of a carboxylic acid. nih.gov

The table below outlines potential bioisosteric replacements for the key functional moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Thiazole Ring | Oxazole, Isoxazole, Pyrazole, Thiadiazole, Pyridine | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |

| m-Tolyl Group | Pyridyl, Thienyl, Cyclohexyl, Naphthyl | Alter aromatic interactions, solubility, and potential for metabolism. |

| Hydroxymethyl (-CH₂OH) | Carboxamide (-CONH₂), Carboxylic Acid (-COOH), Tetrazole, Sulfonamide (-SO₂NH₂) | Introduce different hydrogen bonding patterns, change acidity, and improve metabolic stability. |

Exploration of Privileged Structures in Relation to this compound Analogs

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These scaffolds represent a validated starting point for the design of new bioactive molecules. The thiazole ring, the core of this compound, is widely recognized as a privileged scaffold. nih.gov

The utility of the thiazole scaffold stems from its:

Versatile Substitution Patterns: The thiazole ring can be readily functionalized at positions 2, 4, and 5, allowing for precise control over the spatial orientation of substituents to optimize interactions with a biological target.

Electronic Properties: As an electron-rich heterocycle, the thiazole ring can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding (via the nitrogen atom).

Metabolic Stability: The thiazole ring itself is generally stable to metabolic degradation, making it an attractive core for drug candidates.

Prevalence in Bioactive Molecules: The thiazole motif is found in compounds with a vast range of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. nih.gov For example, libraries of (hetero)aryl substituted thiazol-2,4-yl derivatives have been investigated as activators of human carbonic anhydrase isoforms. nih.gov

By using the this compound framework, medicinal chemists can leverage the inherent "privileged" nature of the thiazole ring to design libraries of analogs with a higher probability of biological activity against various target classes.

Fragment-Based Drug Design (FBDD) Strategies Incorporating this compound Substructures

Fragment-Based Drug Design (FBDD) is a hit-identification strategy that begins by screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. frontiersin.org Once a fragment hit is identified and its binding mode is confirmed (typically via X-ray crystallography), it is optimized into a more potent, lead-like molecule through strategies like fragment growing, linking, or merging. frontiersin.orgyoutube.com

The structure of this compound can be deconstructed into several fragments suitable for an FBDD campaign:

Fragment 1: 4-(Hydroxymethyl)thiazole: This fragment contains the key hydrogen-bonding feature and the thiazole core.

Fragment 2: 2-(m-Tolyl)thiazole (B1627540): This fragment presents the aromatic and heterocyclic components, which could anchor the molecule in a hydrophobic pocket.

Fragment 3: m-Tolyl group: A simple aromatic fragment.

In an FBDD approach, these fragments would be included in a library for screening. If, for example, the 2-(m-tolyl)thiazole fragment was identified as a hit, a "fragment growing" strategy could be employed. This would involve systematically adding chemical functionality to the vacant position 4 of the thiazole ring to find optimal interactions with the target protein. Studies have shown that thiazole derivatives are often identified as hits in fragment screening campaigns. nih.gov For instance, a fragment-based approach was successfully used to identify 2-thiazolidinones as inhibitors of the BRD4 bromodomain. nih.gov

Target-Oriented Synthesis and Library Design Based on this compound Derivatives

Target-oriented synthesis involves the design and creation of a library of compounds focused on a specific biological target or target family. Based on the this compound scaffold, a focused library can be designed by systematically modifying its three main components: the tolyl ring, the thiazole core, and the methanol (B129727) group.

Library Design Strategy:

Modification of the Tolyl Ring: A variety of substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) can be introduced at different positions of the phenyl ring. This allows for a systematic exploration of the structure-activity relationship (SAR) related to electronics and sterics in that region of the molecule. Synthesis of analogs like N-(5-Bromo-indan-1-ylidene)-N'-(4-p-tolyl-thiazol-2-yl)-hydrazine has been reported, showcasing modifications on groups attached to the thiazole. nih.gov

Modification of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to an ether or an amine. These transformations alter the hydrogen-bonding capacity and polarity of this substituent. The synthesis of the related (2-p-tolyl-thiazol-4-yl)-methanol involves the hydrolysis of a chloromethyl intermediate, a functional group that could also be used for further derivatization. chemicalbook.com

Modification at Position 5 of the Thiazole Ring: The C5 position of the thiazole is unsubstituted in the parent molecule. This position can be functionalized, for example, through halogenation followed by cross-coupling reactions, to introduce additional diversity and explore new interaction points with the target. Research on indenyl-thiazole derivatives has demonstrated the synthesis of complex molecules with substitutions at this position. plos.org

A combinatorial approach, where different tolyl analogs are combined with various modifications at the 4- and 5-positions, can rapidly generate a large and diverse library of compounds for high-throughput screening.

Methodological Approaches for Ligand Efficiency and Lipophilicity Metrics in Design

During the lead optimization phase, it is crucial to not only increase potency but also to maintain or improve drug-like properties. Ligand efficiency (LE) and lipophilicity metrics are critical tools for achieving this balance.

Ligand Efficiency (LE): This metric relates the binding affinity (e.g., pIC₅₀ or pKᵢ) of a molecule to its size, typically measured by the number of heavy (non-hydrogen) atoms (HAC). It is calculated as: LE = -RTln(Kᵢ) / HAC (where R is the gas constant and T is the temperature), or more simply as LE = (1.37 * pKᵢ) / HAC. A higher LE value (typically > 0.3) is desirable, as it indicates that the molecule is making efficient use of its atoms to achieve binding.

Application to this compound Analogs:

Consider a hypothetical series of analogs designed from our lead compound. By calculating LE and LLE for each new analog, a medicinal chemist can track the quality of the modifications.

The following interactive table presents hypothetical data for a series of analogs to illustrate the use of these metrics.

| Compound | Structure Modification | pIC₅₀ | HAC | LogP | LE | LLE |

| Lead (1) | This compound | 6.0 | 14 | 2.5 | 0.43 | 3.5 |

| Analog 2 | Add 4'-Fluoro to tolyl ring | 6.5 | 15 | 2.7 | 0.43 | 3.8 |

| Analog 3 | Replace -CH₂OH with -CONH₂ | 6.8 | 15 | 2.1 | 0.45 | 4.7 |

| Analog 4 | Add 5-Chloro to thiazole ring | 7.2 | 15 | 3.2 | 0.48 | 4.0 |

| Analog 5 | Analog 3 + 4'-Fluoro | 7.5 | 16 | 2.3 | 0.47 | 5.2 |

This table contains hypothetical data for illustrative purposes.

In this example, Analog 3 shows an improvement in LLE due to increased potency and reduced lipophilicity. Analog 5 represents a significant success, with a large increase in potency and a high LLE value, marking it as a promising candidate for further development. These metrics guide the design process, helping to avoid the common pitfall of increasing potency at the expense of creating highly lipophilic, "greasy" molecules with poor drug-like properties.

Interdisciplinary Applications and Future Research Directions for 2 M Tolyl Thiazol 4 Yl Methanol

Integration of (2-(m-Tolyl)thiazol-4-yl)methanol into Chemical Probe Discovery Programs

Chemical probes are small molecules used to study and manipulate biological systems. The 2-aryl-thiazole framework, to which this compound belongs, is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. mdpi.com This makes analogs of this compound prime candidates for development as chemical probes.

For instance, libraries of (hetero)aryl substituted thiazol-2,4-yl derivatives have been investigated as activators of human carbonic anhydrase isoforms, which are involved in physiological processes like memory and learning. rsc.org The specific tolyl and hydroxymethyl substitutions on the thiazole (B1198619) ring of this compound could be systematically modified to generate a library of analogs for screening against various biological targets. Such a library could be instrumental in identifying novel probes for enzymes, receptors, and other proteins implicated in disease.

Furthermore, thiazole derivatives have been developed as antagonists for specific ion channels, such as the Zinc-Activated Channel (ZAC). nih.gov The discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists for ZAC highlights the potential of the thiazole scaffold in designing specific modulators of protein function. By functionalizing the hydroxymethyl group of this compound, researchers could attach reporter tags (e.g., fluorescent dyes, biotin) to create probes for target identification and validation studies.

Table 1: Potential Biological Targets for Chemical Probes Based on the this compound Scaffold

| Target Class | Specific Examples | Rationale for Investigation |

| Enzymes | Carbonic Anhydrases, Kinases, Tubulin | Thiazole derivatives have shown activity against these enzyme classes. rsc.orgnih.govacs.org |

| Ion Channels | Zinc-Activated Channel (ZAC) | The thiazole scaffold is a key component of known ZAC antagonists. nih.gov |

| Receptors | G-protein coupled receptors (GPCRs) | The versatility of the thiazole scaffold allows for diverse substitutions to target various receptors. |

Potential for Material Science Applications (Hypothetical)

The application of thiazole derivatives extends beyond the biological realm into material science, particularly in the field of organic electronics. researchgate.netnih.gov Thiazole-containing compounds have been investigated for their use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The electron-withdrawing nature of the thiazole ring can influence the electronic properties of a molecule, making it a valuable component in the design of organic semiconductors. researchgate.netrsc.org

The structure of this compound, with its aromatic tolyl group and the potential for extended conjugation, suggests it could serve as a building block for novel organic electronic materials. The hydroxymethyl group at the 4-position offers a reactive handle for polymerization or for linking the molecule to other functional units.

Hypothetically, derivatization of the hydroxymethyl group could lead to the formation of polymers incorporating the 2-(m-tolyl)thiazole (B1627540) moiety. The photophysical properties of such materials would be of significant interest. Studies on related 2-aryl-4-hydroxy-1,3-thiazoles have shown that they can exhibit tunable fluorescence, a desirable characteristic for OLEDs. researchgate.net The specific substitution pattern of this compound could lead to unique solid-state packing and intermolecular interactions, which are crucial for charge transport in organic semiconductors. researchgate.net

Table 2: Hypothetical Material Science Applications for this compound Derivatives

| Application Area | Proposed Derivative Type | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Polymers or small molecules with extended conjugation | Tunable emission color and improved charge transport. researchgate.netchemicalbook.com |

| Organic Field-Effect Transistors (OFETs) | Crystalline thin films of derivatives | Favorable molecular packing for efficient charge mobility. rsc.orgnih.gov |

| Organic Photovoltaics (OPVs) | Donor-acceptor copolymers | The thiazole unit can act as an electron-accepting component. researchgate.net |

Future Directions in Synthetic Methodology for this compound Analogs

The exploration of the full potential of this compound hinges on the ability to synthesize a diverse range of its analogs. While the synthesis of the p-tolyl isomer, (2-p-tolyl-thiazol-4-yl)-methanol, has been reported via the hydrolysis of the corresponding 4-(chloromethyl) derivative, modern synthetic methods offer more efficient and versatile routes. acs.org

Recent advancements in synthetic organic chemistry provide numerous avenues for the preparation of 2-aryl-4-substituted thiazoles. For example, multicomponent reactions, which allow for the construction of complex molecules in a single step, are an attractive strategy for generating libraries of analogs. tandfonline.commdpi.com Eco-friendly synthetic approaches, such as those using recyclable catalysts or benign solvents like water, are also gaining prominence. mdpi.comnih.gov

Future synthetic efforts could focus on:

Developing modular synthetic routes: This would allow for the easy introduction of a wide variety of substituents on both the aryl ring and at the 4-position of the thiazole.

Employing late-stage functionalization: This strategy involves modifying a common intermediate, such as this compound itself, to rapidly generate a diverse set of derivatives.

Utilizing chemoenzymatic synthesis: The use of enzymes, such as vanillyl alcohol oxidases, has been shown to be effective for the green synthesis of 2-aryl-thiazoline derivatives, which could be further elaborated to the desired thiazoles. rsc.org

A key intermediate for accessing a range of analogs is the corresponding aldehyde, which can be derived from the alcohol. This aldehyde would open up a vast array of subsequent chemical transformations.

Emerging Computational Approaches for Compound Characterization and Design

Computational chemistry offers powerful tools to predict the properties of molecules and to guide the design of new compounds with desired characteristics. For a relatively unexplored molecule like this compound, computational methods can provide valuable insights into its potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the electronic properties of this compound and its analogs, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov These parameters are crucial for assessing the potential of these compounds in organic electronics. nih.gov

Molecular docking studies can be used to predict the binding modes of this compound derivatives to various biological targets, helping to prioritize compounds for synthesis and biological testing. uni.lu For example, docking simulations could be used to explore the interactions of these compounds with the active sites of enzymes like tubulin or various kinases. nih.gov

Table 3: Computational Methods for Characterizing this compound and its Analogs

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Material Science, Reactivity Prediction | HOMO/LUMO energies, electron distribution, reaction energetics. nih.govacs.org |

| Molecular Docking | Drug Discovery, Chemical Biology | Binding affinity, binding pose, identification of key interactions with biological targets. uni.lu |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery | Correlation of chemical structure with biological activity to guide analog design. |

| Molecular Dynamics (MD) Simulations | Chemical Biology, Material Science | Conformational analysis, stability of protein-ligand complexes, material properties. |

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry for Thiazole Scaffolds

The development of novel compounds based on the this compound scaffold presents numerous opportunities for collaboration between synthetic chemists, chemical biologists, and medicinal chemists. The thiazole ring is a well-established pharmacophore with a broad range of reported biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. acs.org

Collaborative efforts could focus on:

Screening of analog libraries: Synthetic chemists can generate libraries of this compound analogs, which can then be screened by chemical biologists against a wide range of biological assays to identify new lead compounds.

Mechanism of action studies: Once a bioactive compound is identified, collaborative teams can work to elucidate its mechanism of action using a combination of biochemical, biophysical, and cell-based assays.

Structure-activity relationship (SAR) studies: Medicinal chemists can systematically modify the structure of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. acs.org

The exploration of fused thiazole systems, such as thiazolo[4,5-d] researchgate.netresearchgate.netrsc.orgtriazoles, represents another exciting frontier for collaborative research, offering novel scaffolds with unique chemical and biological properties. mdpi.comnih.gov

Q & A

Basic Research Question

- ¹H/¹³C NMR : The thiazole ring protons appear as singlets (δ ~6.7–7.5 ppm), while the hydroxymethyl (-CH₂OH) group shows a triplet (~δ 4.5 ppm) and a broad OH peak. The meta-tolyl group’s methyl resonates at δ ~2.3 ppm, and aromatic protons split into multiplets .

- IR : Stretching vibrations for -OH (~3200–3500 cm⁻¹), C=N (~1640 cm⁻¹), and C-S (~680 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₁H₁₁NOS: 221.06 g/mol).

- Melting Point : Compare experimental mp (e.g., ~139–140°C for related thiazoles) with literature values .

What strategies are recommended for resolving contradictions in biological activity data across different studies involving thiazole derivatives?

Advanced Research Question

Contradictions often arise from variations in assay conditions or substituent effects. To address this:

- Standardize Assays : Use consistent microbial strains (e.g., Candida albicans for antifungal studies) and control solvent concentrations .

- SAR Analysis : Systematically modify substituents (e.g., replacing the hydroxymethyl with esters or halides) and compare bioactivity. For example, 4-phenylthiazole derivatives show enhanced antifungal activity due to lipophilic interactions .

- Dose-Response Curves : Establish IC₅₀ values under identical conditions to normalize potency comparisons .

What computational methods (e.g., molecular docking, QSAR) are suitable for predicting the bioactivity of this compound derivatives?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal activity). The meta-tolyl group may occupy hydrophobic pockets, while the hydroxymethyl forms hydrogen bonds .

- QSAR : Develop models correlating electronic (e.g., Hammett σ) or steric parameters (e.g., molar refractivity) with bioactivity. For instance, electron-withdrawing groups on the phenyl ring enhance thiazole antifungal potency .

- MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical residues for interaction .

How can researchers design experiments to explore the structure-activity relationships of substitutions on the thiazole ring for enhanced antimicrobial efficacy?

Advanced Research Question

- Substituent Variation : Synthesize analogs with halides (-Cl, -Br), alkyl chains, or electron-donating groups (-OCH₃) at the thiazole 2- or 4-positions .

- Bioactivity Testing : Screen against Gram-positive (e.g., S. aureus) and fungal pathogens (C. albicans) using microdilution assays (MIC values) .

- Lipophilicity Optimization : Introduce hydrophobic groups (e.g., methyl on the tolyl ring) to improve membrane permeability, as seen in related compounds with logP ~2.5–3.0 .

What are the common side reactions encountered during the synthesis of hydroxymethyl-substituted thiazoles, and how can they be mitigated?

Advanced Research Question

- Ester Hydrolysis : The hydroxymethyl group may undergo unintended esterification. Use anhydrous solvents (e.g., ethanol) and avoid prolonged reflux .

- Oxidation : The -CH₂OH group can oxidize to -COOH. Add antioxidants (e.g., BHT) or conduct reactions under inert atmosphere (N₂/Ar) .

- Byproduct Formation : Thionyl chloride may over-chlorinate; control stoichiometry (1:1 molar ratio) and monitor via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.